REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([O:12][CH3:13])[CH:6]=[CH:5]2.C([Li])(C)(C)C.[C:19](=[O:21])=[O:20]>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([C:19]([OH:21])=[O:20])[CH:11]=[CH:10]2
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)OC
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
then warmed to -20° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was recooled to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo, 100 ml of 1N HCl
|
Type
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ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
this was extracted with 100 ml of hot EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
via recrystallization (EtOAc/petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |